

Spectroscopic data (NMR, IR, MS) of Doxapram intermediate-1

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Spectroscopic Profile of Doxapram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Doxapram, a respiratory stimulant. Due to the limited availability of a complete set of experimentally derived spectra for a single, specific intermediate of Doxapram, this document focuses on the well-characterized final compound. The information herein is compiled from various sources and is intended to serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Doxapram. It is important to note that a complete, unified experimental dataset for all spectroscopic techniques from a single source is not publicly available. Therefore, the data presented is a composite from multiple references and may include predicted values where experimental data is absent.

Table 1: Nuclear Magnetic Resonance (NMR) Data of Doxapram



¹H NMR (Proton NMR)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
Typical Range			
7.20 - 7.50	m	-	Aromatic protons (C ₆ H ₅)
3.20 - 3.40	q	~7.0	-CH ₂ - (ethyl group)
3.60 - 3.80	t	-	-CH ₂ - (morpholine ring)
2.40 - 2.60	t	-	-CH ₂ - (morpholine ring)
2.30 - 2.50	m	-	Pyrrolidinone ring protons
1.80 - 2.20	m	-	Pyrrolidinone ring protons
1.00 - 1.20	t	~7.0	-CH₃ (ethyl group)

Note: The ¹H NMR data is based on typical chemical shift ranges for the functional groups present in Doxapram. A publicly available, detailed experimental spectrum with complete assignments was not found.

¹³C NMR (Carbon-13 NMR)



Chemical Shift (δ) ppm	Assignment	
Predicted Range		
~175	C=O (pyrrolidinone)	
~140	Quaternary aromatic carbons	
125 - 130	Aromatic CH carbons	
~67	-CH2-O- (morpholine)	
~54	-CH ₂ -N- (morpholine)	
~50	Quaternary carbon (C(Ph) ₂)	
~45	-CH2-N- (pyrrolidinone)	
~40	-CH ₂ - (ethyl)	
~35	Pyrrolidinone ring carbons	
13 -CH₃ (ethyl)		

Note: The 13 C NMR data is based on predicted values as a complete experimental spectrum was not found in the public domain.

Table 2: Infrared (IR) Spectroscopy Data of Doxapram

Wavenumber (cm ⁻¹)	Intensity	Assignment
Typical Range		
3050 - 3030	m	Aromatic C-H stretch
2970 - 2850	S	Aliphatic C-H stretch
1680 - 1700	S	C=O stretch (amide, pyrrolidinone)
1600, 1495	m	Aromatic C=C stretch
1115	S	C-O-C stretch (ether, morpholine)



Note: The IR data is based on characteristic absorption frequencies for the functional groups in Doxapram. The experimental technique reported is KBr wafer.[1]

Table 3: Mass Spectrometry (MS) Data of Doxapram

m/z	Ion Type
379.24	[M+H]+
380.24	[M+H]+ (isotope)
292.17	Fragment
167.09	Fragment
143.09	Fragment
113	Fragment
100	Fragment

Note: The mass spectrometry data corresponds to the protonated molecule and its major fragments observed in MS/MS experiments.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. Below are generalized procedures for each technique, which can be adapted for the analysis of Doxapram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Doxapram in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a volume of about 0.6-0.7 mL.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the field frequency using the deuterium signal from the solvent.



- Shim the magnetic field to achieve homogeneity and optimal resolution.
- Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using a reference standard (e.g., TMS at 0 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Wafer Method):
 - Grind a small amount (1-2 mg) of Doxapram with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
 - Place a portion of the powder into a pellet press die.
 - Apply pressure (typically several tons) to form a thin, transparent KBr pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.



- Acquire the sample spectrum. The instrument records the interferogram and performs a
 Fourier transform to generate the infrared spectrum.
- Data Analysis:
 - Identify the positions (in cm⁻¹) and intensities of the absorption bands.
 - Correlate the observed bands with the characteristic vibrational frequencies of the functional groups present in Doxapram.

Mass Spectrometry (MS)

A detailed protocol for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is provided as this is a common technique for the analysis of pharmaceutical compounds in complex matrices.

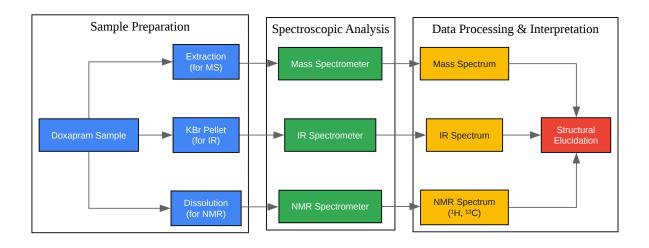
- Sample Preparation:
 - For analysis in biological fluids (e.g., plasma), perform a protein precipitation by adding a solvent like acetonitrile.
 - Vortex and centrifuge the sample to pellet the precipitated proteins.
 - Transfer the supernatant to an autosampler vial for injection.
- Chromatographic Separation (UPLC):
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
 - Flow Rate: A typical flow rate for UPLC is around 0.4-0.6 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometric Detection (MS/MS):



- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Doxapram.
- Analysis: Use a triple quadrupole mass spectrometer.
- MRM (Multiple Reaction Monitoring):
 - Select the precursor ion (the protonated molecule, [M+H]+) of Doxapram in the first quadrupole (Q1).
 - Fragment the precursor ion in the second quadrupole (q2, collision cell).
 - Monitor for specific product ions in the third quadrupole (Q3).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical compound like Doxapram.



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Caption: Experimental workflow for the spectroscopic analysis of Doxapram.



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References

- 1. Doxapram | C24H30N2O2 | CID 3156 PubChem [pubchem.ncbi.nlm.nih.gov]
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